5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)furan-2-carbohydrazide
Description
5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)furan-2-carbohydrazide is a heterocyclic compound featuring a pyrimidine core substituted with methyl and trifluoromethyl groups at positions 4 and 6, respectively. The pyrimidin-2-ylsulfanyl moiety is linked via a methylene bridge to a furan-2-carbohydrazide group. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methyl) substituents, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
5-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2S/c1-6-4-9(12(13,14)15)18-11(17-6)22-5-7-2-3-8(21-7)10(20)19-16/h2-4H,5,16H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAAETVTKXFGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)furan-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₁₃F₃N₄O₂S
- CAS Number : 2836-44-4
The presence of the pyrimidine ring, trifluoromethyl group, and furan moiety contributes to its unique chemical properties and biological activities.
Research indicates that compounds containing pyrimidine derivatives often exhibit various biological activities, including:
- Antimicrobial Activity : Pyrimidine derivatives have shown promising results against bacterial and fungal strains. The mechanism typically involves interference with nucleic acid synthesis or function.
- Antitumor Activity : Some pyrimidine-based compounds have been reported to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
Antimicrobial Activity
Studies have demonstrated that 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)furan-2-carbohydrazide exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 5.0 |
| Candida albicans | 1.0 |
Antitumor Activity
The compound has also been evaluated for its antitumor effects against several cancer cell lines. The results are presented in Table 2.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 20.0 | Inhibition of proliferation |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Xie et al. (2013) evaluated the antimicrobial efficacy of various pyrimidine derivatives, including our compound. The results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Case Study on Antitumor Activity : In a recent study published in MDPI, the effects of the compound on MDA-MB-231 cells showed a dose-dependent inhibition of cell growth, with a notable increase in caspase activity indicating apoptosis induction.
Safety and Toxicity Profile
Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile with no acute toxicity observed in rodent models at doses up to 2000 mg/kg. Further studies are warranted to explore chronic toxicity and long-term effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Functional Comparisons
Antioxidant Activity
Biginelli-type pyrimidines with furan substituents (e.g., ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) exhibit antioxidant properties. Compound 3c in demonstrated an IC₅₀ of 0.6 mg/mL in diphenyl picrylhydrazine (DPPH) scavenging assays, while the target compound’s carbohydrazide group may enhance radical scavenging due to NHNH₂’s reducing capacity. However, direct comparative data are unavailable .
Agrochemical Potential
Sulfonylurea herbicides (e.g., metsulfuron methyl ester, ) share sulfonyl bridges but use triazine cores instead of pyrimidine. The trifluoromethyl group in the target compound may improve pesticidal activity by increasing lipophilicity and metabolic stability, as seen in fluorinated agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
